molecular formula C7H13NO5S B13636339 Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid

Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid

Katalognummer: B13636339
Molekulargewicht: 223.25 g/mol
InChI-Schlüssel: AFXVTCSUHUTPQJ-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with methanesulfonyl chloride under controlled conditions to introduce the methanesulfonyl group. The methoxylation step can be achieved using methanol in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomeric purity .

Analyse Chemischer Reaktionen

Types of Reactions

Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both methanesulfonyl and methoxy groups. These functional groups confer distinct chemical reactivity and biological activity compared to similar compounds .

Eigenschaften

Molekularformel

C7H13NO5S

Molekulargewicht

223.25 g/mol

IUPAC-Name

(2S,4R)-4-methoxy-1-methylsulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO5S/c1-13-5-3-6(7(9)10)8(4-5)14(2,11)12/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1

InChI-Schlüssel

AFXVTCSUHUTPQJ-RITPCOANSA-N

Isomerische SMILES

CO[C@@H]1C[C@H](N(C1)S(=O)(=O)C)C(=O)O

Kanonische SMILES

COC1CC(N(C1)S(=O)(=O)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.